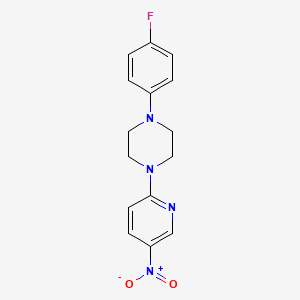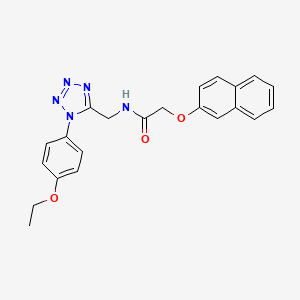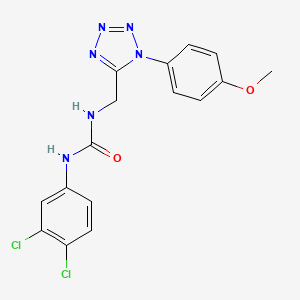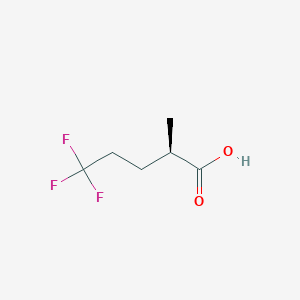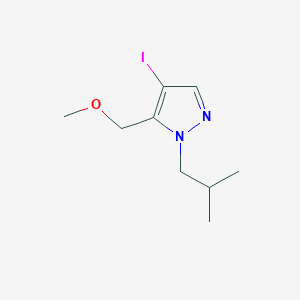
4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole, also known as J147, is a synthetic compound that has shown promising results in scientific research for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
科学的研究の応用
4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole has shown potential in scientific research for its ability to improve cognitive function and reduce inflammation in the brain. It has been shown to increase the production of new neurons and improve memory in animal models of Alzheimer's disease. Additionally, this compound has been found to have antioxidant properties, which may help protect against oxidative stress and reduce inflammation in the brain.
作用機序
The exact mechanism of action of 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is not yet fully understood. However, it is believed to work by targeting multiple pathways involved in neurodegeneration, including reducing inflammation, increasing the production of new neurons, and improving mitochondrial function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include improved cognitive function, reduced inflammation in the brain, increased production of new neurons, and improved mitochondrial function.
実験室実験の利点と制限
One advantage of using 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in lab experiments is its ability to improve cognitive function and reduce inflammation in the brain. Additionally, this compound has been found to have a good safety profile in animal models, with few side effects reported. However, one limitation of using this compound in lab experiments is its high cost and complex synthesis process, which may limit its availability for research purposes.
将来の方向性
There are a number of future directions for the use of 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in medical research. These include further studies to determine its exact mechanism of action, as well as clinical trials to evaluate its effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers may explore the potential use of this compound in other areas of medicine, such as cancer treatment or anti-aging therapies.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential use in the treatment of neurodegenerative diseases. Its ability to improve cognitive function and reduce inflammation in the brain make it a promising candidate for further study and development. However, additional research is needed to fully understand its mechanism of action and evaluate its effectiveness in clinical trials.
合成法
The synthesis method for 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole involves the reaction of two different compounds, curcumin and cyclohexyl bisphenol A. The reaction takes place in the presence of a base and a solvent, resulting in the formation of this compound. The synthesis process is complex and involves multiple steps and purification processes to ensure the purity and quality of the final product.
特性
IUPAC Name |
4-iodo-5-(methoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-7(2)5-12-9(6-13-3)8(10)4-11-12/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAYUVWFPWYZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)I)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)
![[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2926116.png)
![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)
![3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926120.png)
![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)
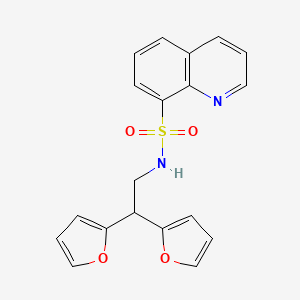
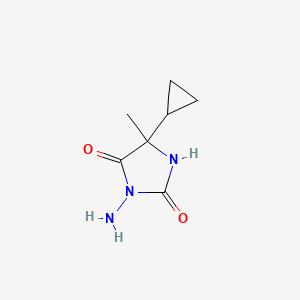
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2926128.png)
